molecular formula C13H9N5O4 B6270609 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1627827-90-0

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6270609
CAS RN: 1627827-90-0
M. Wt: 299.2
InChI Key:
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Description

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (abbreviated as 4-Azido-DIP) is an organic molecule that has been used in a variety of scientific research applications. It is a versatile compound with a range of potential applications due to its unique structure and properties.

Scientific Research Applications

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme-substrate interactions, and DNA-binding. It has also been used in drug design and development, as it can be used to create novel compounds with desired properties. Additionally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been used as a fluorescent labeling agent for imaging and tracking of biomolecules.

Mechanism of Action

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to have a number of different mechanisms of action. It has been shown to act as an inhibitor of enzymes, including proteases, phosphatases, and kinases. Additionally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to interact with DNA, RNA, and proteins, allowing it to be used as a tool for studying protein-protein interactions, enzyme-substrate interactions, and DNA-binding.
Biochemical and Physiological Effects
4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases, phosphatases, and kinases. Additionally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been shown to interact with DNA, RNA, and proteins, allowing it to be used as a tool for studying protein-protein interactions, enzyme-substrate interactions, and DNA-binding.

Advantages and Limitations for Lab Experiments

4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used to create novel compounds with desired properties. Additionally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be used as a fluorescent labeling agent for imaging and tracking of biomolecules. However, there are some limitations to its use in lab experiments. For example, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is highly reactive and can be prone to side reactions, making it difficult to control the reaction conditions. Additionally, the azide group can be toxic, making it important to use caution when handling the compound.

Future Directions

The potential applications of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione are still being explored. One potential area of research is the use of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione as a therapeutic agent. Additionally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione could be used to create novel compounds with desired properties for use in drug design and development. Finally, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione could be used to study protein-protein interactions and enzyme-substrate interactions at the molecular level.

Synthesis Methods

The synthesis of 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione begins with the preparation of the starting material, 2,6-dioxopiperidin-3-yl-2,3-dihydro-1H-isoindole-1,3-dione (DIP). DIP is synthesized from the reaction of 1,3-dihydro-2H-isoindole-1,3-dione and 2,6-dioxopiperidine. Next, the azide group is added to the DIP molecule via a diazotization reaction with sodium azide. Finally, the 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione product is isolated via chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 2,6-dioxopiperidine-3-carboxylic acid followed by the addition of sodium azide.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "2,6-dioxopiperidine-3-carboxylic acid", "sodium azide" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole-1,3-dione is reacted with 2,6-dioxopiperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the intermediate 2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione.", "Step 2: The intermediate is then treated with sodium azide in the presence of a solvent such as dimethylformamide (DMF) and a base such as triethylamine (TEA) to form the final product, 4-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione." ] }

CAS RN

1627827-90-0

Molecular Formula

C13H9N5O4

Molecular Weight

299.2

Purity

90

Origin of Product

United States

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